
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine is a compound that features a phenoxazine core substituted with a trimethylsilyl group at the para position of the phenyl ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which makes it useful in various applications . Phenoxazine derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine typically involves the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through the cyclization of o-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated silylation processes to introduce the trimethylsilyl group efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The phenoxazine core can be oxidized to form phenoxazine-5,10-dioxide.
Reduction: Reduction of the phenoxazine core can yield phenoxazine derivatives with different oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents).
Major Products
Oxidation: Phenoxazine-5,10-dioxide.
Reduction: Reduced phenoxazine derivatives.
Substitution: Various substituted phenoxazine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine involves its interaction with molecular targets through its phenoxazine core. The trimethylsilyl group can influence the compound’s solubility and stability, enhancing its performance in various applications. The phenoxazine core can participate in redox reactions, making it useful in electronic and photonic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Phenyl-10H-phenoxazine: Lacks the trimethylsilyl group, which affects its solubility and reactivity.
10-(4-Methylphenyl)-10H-phenoxazine: Contains a methyl group instead of a trimethylsilyl group, leading to different steric and electronic properties.
10-(4-Methoxyphenyl)-10H-phenoxazine: Features a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical inertness and a large molecular volume. This makes it particularly useful in applications where stability and specific steric effects are desired.
Propriétés
Formule moléculaire |
C21H21NOSi |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
trimethyl-(4-phenoxazin-10-ylphenyl)silane |
InChI |
InChI=1S/C21H21NOSi/c1-24(2,3)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)23-21-11-7-5-9-19(21)22/h4-15H,1-3H3 |
Clé InChI |
MXIJPMCZXSGGTC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


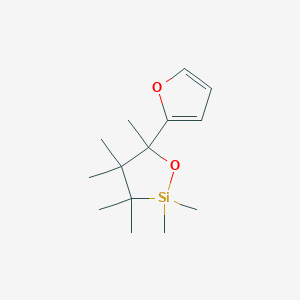
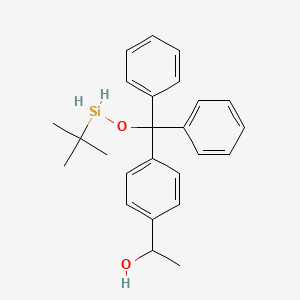


![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
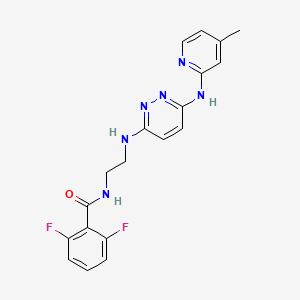
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)


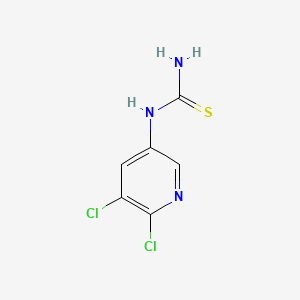
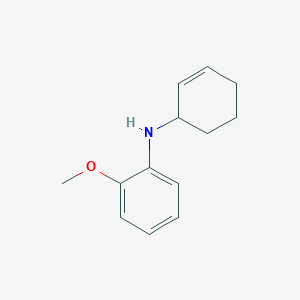
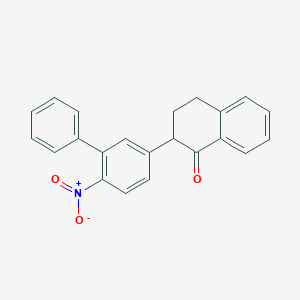
![3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14127750.png)
